(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Chiral purity Enantiomeric Excess Quality Control

Specifically designed for solid-phase peptide synthesis (SPPS) of beta-peptides with enhanced proteolytic stability. The defined (S)-stereochemistry and m-tolyl side chain are critical for correct three-dimensional folding and target engagement in MMP inhibitor and DPP-4 analog SAR programs. Replacing this enantiomer with the (R)-form or using a different positional isomer (o-tolyl, p-tolyl) fundamentally alters peptide conformation and bioactivity, requiring complete synthetic route re-optimization. The Boc group provides robust orthogonal protection compatible with standard TFA cleavage cycles. Procure this research-grade building block to ensure stereochemical fidelity and reliable SAR data.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 270062-93-6
Cat. No. B1272366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
CAS270062-93-6
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
InChIKeyJTZSMOJWZPUZGN-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 270062-93-6): Chiral Beta-Amino Acid Derivative for Peptide Synthesis


(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, also known as Boc-3-methyl-L-beta-homophenylalanine (CAS 270062-93-6), is a chiral beta-amino acid derivative with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is characterized by a Boc-protected amino group and a m-tolyl substituent on the butanoic acid backbone, making it a stable building block in solid-phase peptide synthesis for pharmaceutical research .

Why Substituting (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 270062-93-6) with Analogs in Synthesis Can Compromise Project Outcomes


Substituting this compound with its (R)-enantiomer (CAS 269398-83-6) , a different positional isomer (o-tolyl or p-tolyl), or a different protecting group (e.g., Fmoc) can fundamentally alter peptide conformation, biological activity, and synthetic efficiency. The Boc group provides orthogonal protection during SPPS , while the specific m-tolyl substitution dictates the final molecule's three-dimensional structure and target binding profile. Direct substitution is not recommended without re-optimizing the entire synthetic route and confirming the bioactivity of the resulting products.

Quantitative Differentiation of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 270062-93-6) Against Its Closest Analogs


Stereochemical Purity and Identity of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 270062-93-6)

The primary specification for procuring this compound is its defined (S)-stereochemistry. Commercially available (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is sold with a minimum purity specification of 95%, typically verified by HPLC . Its specific optical rotation is a defined chemical property that differentiates it from the (R)-enantiomer, which has a reported specific rotation of [α]20/D +20.1±2.0° (c=1% in DMF) .

Chiral purity Enantiomeric Excess Quality Control

Stability Profile of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 270062-93-6)

The compound is typically stored at room temperature, indicating good ambient stability . This is in contrast to the free amino acid, which is sold as a hydrochloride salt to improve stability .

Chemical stability Storage Shelf life

Orthogonal Protecting Group Strategy of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 270062-93-6)

The compound features a tert-butoxycarbonyl (Boc) group, which is acid-labile and can be selectively removed with trifluoroacetic acid (TFA) during solid-phase peptide synthesis (SPPS) . This is orthogonal to the base-labile Fmoc group (9-fluorenylmethoxycarbonyl), which is used in Fmoc-protected analogs like CAS 270062-94-7 .

Solid-phase peptide synthesis Protecting group Orthogonal chemistry

Physicochemical Property Differences Driven by Positional Isomerism

The target compound contains a m-tolyl (3-methylphenyl) group. Its structural isomer, (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, has a p-tolyl (4-methylphenyl) group, which is expected to exhibit different physicochemical properties. While no head-to-head data is available for these specific compounds, a closely related compound, 2-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid, is reported to have a melting point of 68-70°C , significantly lower than the 85-88°C melting point of the target m-tolyl compound .

Lipophilicity Melting point Structural isomer

Recommended Procurement and Application Scenarios for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 270062-93-6)


Solid-Phase Peptide Synthesis (SPPS) of Beta-Peptides and Peptidomimetics

Procure this compound as a pre-activated, Boc-protected building block for solid-phase peptide synthesis (SPPS) . The (S)-stereochemistry and m-tolyl side chain are essential for constructing beta-peptide sequences designed to mimic alpha-peptides with enhanced proteolytic stability. The Boc group allows for standard TFA cleavage cycles.

Synthesis of Matrix Metalloproteinase (MMP) Inhibitor Scaffolds

Utilize the compound as a chiral intermediate in the development of novel matrix metalloproteinase (MMP) inhibitors. Related beta-amino acid derivatives have been explored for this application [1]. The specific m-tolyl substitution on the (S)-beta-homophenylalanine core provides a unique hydrophobic anchor for exploring structure-activity relationships (SAR) within the MMP active site .

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analogs

Use this building block to synthesize analogs of DPP-4 inhibitors for type 2 diabetes research. The beta-homophenylalanine scaffold is a known privileged structure in this therapeutic class, and the m-tolyl derivative offers a specific substitution pattern for SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.